(2-Methyllactoyl)sulphamic acid
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Overview
Description
It is characterized by the presence of a sulphamic acid group attached to a 2-methyllactoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyllactoyl)sulphamic acid typically involves the reaction of sulphamic acid with 2-methyl-2-hydroxypropanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
(2-Methyllactoyl)sulphamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulphamic acid group to amines.
Substitution: The sulphamic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have diverse applications in various fields .
Scientific Research Applications
(2-Methyllactoyl)sulphamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Methyllactoyl)sulphamic acid involves its interaction with specific molecular targets. The sulphamic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulphamic acid: A simpler analogue with similar reactivity but lacking the 2-methyllactoyl moiety.
(2-Hydroxy-2-methylpropanoyl)amine: Similar structure but with an amine group instead of a sulphamic acid group.
(2-Methyl-2-hydroxypropanoic acid): The parent acid without the sulphamic acid group
Uniqueness
(2-Methyllactoyl)sulphamic acid is unique due to the presence of both a sulphamic acid group and a 2-methyllactoyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
97259-89-7 |
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Molecular Formula |
C4H9NO5S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
(2-hydroxy-2-methylpropanoyl)sulfamic acid |
InChI |
InChI=1S/C4H9NO5S/c1-4(2,7)3(6)5-11(8,9)10/h7H,1-2H3,(H,5,6)(H,8,9,10) |
InChI Key |
FOQPUOMVBLGTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NS(=O)(=O)O)O |
Origin of Product |
United States |
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